molecular formula C17H19NO4 B2972823 Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone CAS No. 1251564-41-6

Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2972823
CAS No.: 1251564-41-6
M. Wt: 301.342
InChI Key: QSPXHXDHSPJRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a synthetic compound featuring a benzodioxole moiety linked to a piperidine ring via a ketone bridge. The piperidine ring is substituted with a propargyl ether (prop-2-yn-1-yloxy) group at the 3-position. This structure combines the lipophilic benzodioxole group, known for enhancing blood-brain barrier permeability, with a polar piperidine scaffold and a reactive propargyl substituent.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[3-(prop-2-ynoxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-2-8-20-11-13-4-3-7-18(10-13)17(19)14-5-6-15-16(9-14)22-12-21-15/h1,5-6,9,13H,3-4,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPXHXDHSPJRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCCN(C1)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core and the subsequent attachment of the piperidine ring. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the benzo[d][1,3]dioxole core . The piperidine ring can then be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to structurally related derivatives with benzodioxole-piperidine/piperazine cores, differing in substituents and biological activities.

Compound Name Substituents Molecular Weight Key Features Biological Activity References
Target Compound : Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone 3-(Prop-2-yn-1-yloxymethyl)piperidine ~275.3 (estimated) Propargyl ether enhances reactivity and metabolic stability; piperidine scaffold allows conformational flexibility. Not directly reported; inferred enzyme modulation potential from analogs.
Piperanine (CAS 23512-46-1): (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one Pent-2-en-1-one chain with piperidine 285.3 Extended α,β-unsaturated ketone; natural product from Piper species. Antimicrobial, anti-inflammatory.
Ilepcimide (CAS 82857-82-7): (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one α,β-unsaturated ketone 259.3 Conjugated system enables π-π interactions; used as a nootropic agent. Neuroprotective, anticonvulsant.
JJKK-048 (CAS 1515855-97-6): {4-[Bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone Bis-benzodioxole and triazole substituents 429.4 High lipophilicity; potent monoacylglycerol lipase (MAGL) inhibitor. Analgesic, anti-inflammatory (in vivo).
Compound 4c (): (4-Hydroxy piperidin-1-yl)methanone derivative 4-Hydroxypiperidine 372.5 Hydroxyl group improves solubility; antibacterial. Antibacterial (Gram-positive bacteria).
Dehydropipernonaline (): (2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one Polyunsaturated aliphatic chain 381.4 Extended conjugation; natural product. Antioxidant, anti-glycation.

Key Structural and Functional Insights

Propargyl Ether vs. Hydroxyl/Alkyl Groups: The target compound’s propargyl ether substituent (prop-2-yn-1-yloxy) distinguishes it from hydroxyl (e.g., 4c) or alkyl (e.g., morpholino in 4a) analogs. This group may enhance metabolic stability and enable bioorthogonal reactions . Piperanine and ilepcimide feature α,β-unsaturated ketones, which are critical for electrophilic interactions with biological targets like enzymes or receptors .

Biological Activity Trends :

  • Antibacterial Activity : Piperidine derivatives with hydrophilic substituents (e.g., 4c’s 4-hydroxypiperidine) show superior activity against S. aureus compared to lipophilic analogs (e.g., 4b’s piperidinyl group) .
  • Enzyme Inhibition : JJKK-048’s bis-benzodioxole and triazole groups confer ultrapotent MAGL inhibition (IC₅₀ < 1 nM), while the target compound’s propargyl group may similarly target cysteine residues in enzymes .

Molecular Weight: JJKK-048’s higher molecular weight (429.4 vs. ~275.3 for the target) may limit blood-brain barrier permeability despite its potency .

Biological Activity

Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15H17NO3C_{15}H_{17}NO_3 with a molecular weight of approximately 259.30 g/mol. Its structure features a benzo[d][1,3]dioxole moiety linked to a piperidine derivative through a prop-2-yn-1-yloxy group.

PropertyValue
Chemical FormulaC15H17NO3
Molecular Weight259.30 g/mol
CAS Registry Number82857-82-7
IUPAC NameThis compound

Antidepressant Effects

Research indicates that compounds similar to benzo[d][1,3]dioxol derivatives exhibit antidepressant-like effects. A study highlighted the synthesis of various derivatives and their evaluation for potential antidepressant activity through modulation of serotonin and norepinephrine pathways. The compound's structure suggests it may interact with neurotransmitter receptors, potentially enhancing mood-regulating pathways .

Antioxidant Activity

The antioxidant potential of benzo[d][1,3]dioxole derivatives has been documented. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various neurodegenerative diseases. The presence of the dioxole ring enhances the electron-donating ability of the compound, contributing to its antioxidant properties .

The proposed mechanism involves the inhibition of monoamine oxidase (MAO), an enzyme responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO, the compound may increase the availability of these neurotransmitters in the synaptic cleft, thereby exerting antidepressant effects .

Study 1: Synthesis and Evaluation

A recent study synthesized several derivatives based on the benzo[d][1,3]dioxole scaffold and evaluated their biological activities. Among them, the compound demonstrated significant inhibition of MAO-A and MAO-B enzymes, indicating its potential as a therapeutic agent for depression .

Study 2: Neuroprotective Effects

In a neuroprotective study involving animal models, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive functions in models of Alzheimer's disease. The results suggest that this compound could be beneficial in treating neurodegenerative disorders through its antioxidant and anti-apoptotic properties .

Q & A

Q. Table 1. Key Spectral Benchmarks for Structural Confirmation

TechniqueExpected SignalsReference Compounds
¹H-NMRδ 5.8 ppm (O–CH₂–O), δ 3.4–4.7 ppm (propargyloxy-CH₂, piperidine-CH₂)Compound 22b
IR1637 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C)Compound 4c
HRMSm/z 358.20 [M+H]⁺ (C₁₉H₂₀NO₄)Compound 1

Q. Table 2. Troubleshooting Synthesis Challenges

IssueSolutionEvidence Source
Low yield in substitutionUse excess propargyl bromide (1.5 eq), Pd/Cu catalysis
Impure NMR signalsRecrystallize with EtOAc/hexane, repeat column chromatography
Elemental analysis driftValidate via HRMS, TGA for solvent residues

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.